
2-cyclohexyl-N-cyclopropylcyclohexan-1-amine
Overview
Description
2-cyclohexyl-N-cyclopropylcyclohexan-1-amine is an organic compound with the molecular formula C15H27N It is a derivative of cyclohexane, featuring both cyclohexyl and cyclopropyl groups attached to an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine typically involves the following steps:
Cyclohexylation: Cyclohexyl bromide is reacted with cyclohexanone in the presence of a base to form 2-cyclohexylcyclohexanone.
Cyclopropylation: The 2-cyclohexylcyclohexanone is then reacted with cyclopropylamine under reductive amination conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-cyclopropylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Cyclohexanone derivatives or cyclohexanecarboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
2-cyclohexyl-N-cyclopropylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl and cyclopropyl groups may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its exact molecular interactions and effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analogue with only a cyclohexyl group attached to the amine.
N-cyclopropylcyclohexanamine: Similar structure but lacks the second cyclohexyl group.
Cyclohexylcyclopropylamine: Contains both cyclohexyl and cyclopropyl groups but in different positions.
Uniqueness
2-cyclohexyl-N-cyclopropylcyclohexan-1-amine is unique due to the presence of both cyclohexyl and cyclopropyl groups attached to the amine, which may confer distinct chemical and biological properties. Its structural complexity and potential for diverse reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyclohexyl-N-cyclopropylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)16-13-10-11-13/h12-16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOXCRDTESKNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


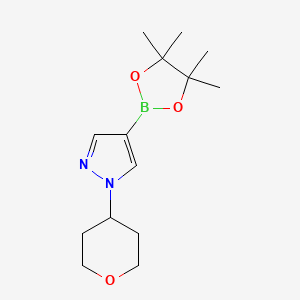
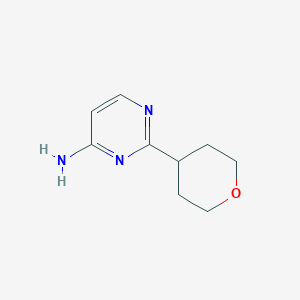

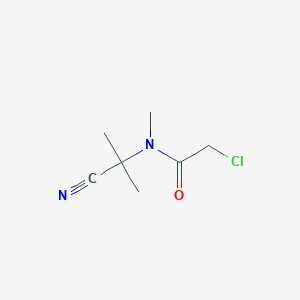
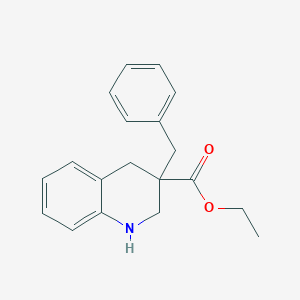
![((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420070.png)
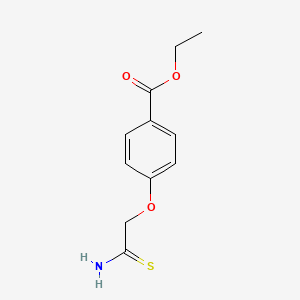

![2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1420075.png)
![1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1420076.png)
![6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1420078.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1420079.png)
![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1420082.png)
![[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420085.png)
